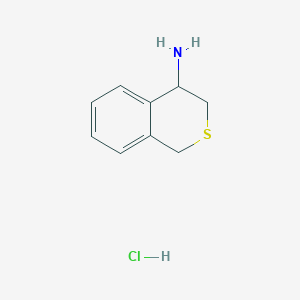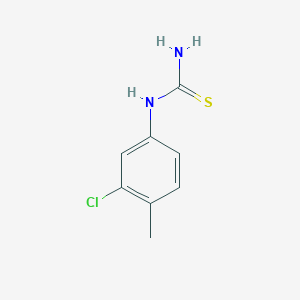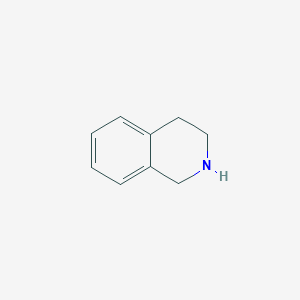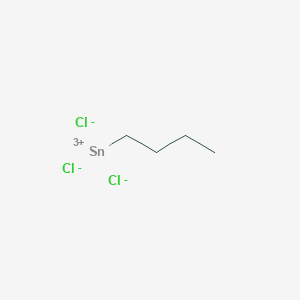
Emodin-Triacetat
Übersicht
Beschreibung
Emodin Triacetate is a derivative of emodin, a naturally occurring anthraquinone found in various plants, molds, and lichens. Emodin itself is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Emodin Triacetate is synthesized by acetylating emodin, resulting in a compound with enhanced stability and modified biological activity.
Wissenschaftliche Forschungsanwendungen
Emodin Triacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other emodin derivatives.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of natural colorants and dyes due to its anthraquinone structure.
Wirkmechanismus
- In the context of cardiovascular diseases, Emodin Triacetate targets multiple molecular pathways:
- For instance, it down-regulates PTEN (phosphatase and tensin homolog) levels, affecting innate immune responses .
- Additionally, it generates reactive oxygen species (ROS) and inhibits survival signaling, enhancing apoptosis induced by other agents .
- Emodin Triacetate impacts several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemische Analyse
Biochemical Properties
Emodin Triacetate, like its parent compound Emodin, is believed to interact with several enzymes, proteins, and other biomolecules. It has been suggested that Emodin exerts its effects through multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, and abnormal proliferation of cells .
Cellular Effects
Emodin has been shown to have a wide range of effects on various types of cells. For instance, it has been reported to have anti-inflammatory effects, and it can modulate cell migration of skin cells through the MAP kinase pathway . It’s reasonable to hypothesize that Emodin Triacetate may have similar effects.
Molecular Mechanism
Studies on Emodin suggest that it is involved in multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells .
Dosage Effects in Animal Models
In animal models, Emodin has shown to have a significant analgesic effect on nitroglycerin-induced migraines . The effects of Emodin Triacetate at different dosages in animal models are yet to be studied.
Metabolic Pathways
Emodin has been found to be metabolized through various pathways, including reduction, hydroxylation, acetylation, demethylation, and methylation . It’s plausible that Emodin Triacetate may follow similar metabolic pathways.
Transport and Distribution
Emodin has been shown to have a wide range of effects on various types of cells .
Subcellular Localization
Studies on Emodin suggest that it may have effects on its activity or function depending on its localization within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Emodin Triacetate typically involves the acetylation of emodin. One common method is the reaction of emodin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of Emodin Triacetate.
Industrial Production Methods: Industrial production of Emodin Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Emodin Triacetate undergoes various chemical reactions, including:
Oxidation: Emodin Triacetate can be oxidized to form emodin quinone derivatives.
Reduction: Reduction of Emodin Triacetate can yield emodin anthrone derivatives.
Substitution: The acetyl groups in Emodin Triacetate can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or tin(II) chloride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Emodin quinone derivatives.
Reduction: Emodin anthrone derivatives.
Substitution: Various emodin derivatives with substituted functional groups.
Vergleich Mit ähnlichen Verbindungen
Emodin: The parent compound, known for its broad spectrum of biological activities.
Aloe-emodin: Another anthraquinone derivative with similar anti-cancer and anti-inflammatory properties.
Chrysophanol: An anthraquinone with comparable biological activities but different structural features.
Uniqueness of Emodin Triacetate: Emodin Triacetate stands out due to its enhanced stability and modified biological activity compared to emodin. The acetylation of emodin not only improves its stability but also alters its interaction with molecular targets, potentially leading to different therapeutic effects.
Eigenschaften
IUPAC Name |
(4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-9-5-14-18(16(6-9)28-11(3)23)21(26)19-15(20(14)25)7-13(27-10(2)22)8-17(19)29-12(4)24/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRUQJQDGWKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321817 | |
| Record name | (4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6030-60-0 | |
| Record name | 1,3,8-Tris(acetyloxy)-6-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6030-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 382139 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006030600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC382139 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 13C NMR spectroscopy contribute to understanding the structure of Emodin Triacetate?
A1: 13C NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds like Emodin Triacetate. By analyzing the chemical shifts and coupling patterns observed in the 13C NMR spectrum, researchers can determine the number and types of carbon atoms present in the molecule, as well as their connectivity and surrounding chemical environment. This information is crucial for confirming the identity and purity of Emodin Triacetate, and for understanding its chemical properties and potential biological activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)













